7-Nitroindole-3-carboxyaldehyde
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Description
7-Nitroindole-3-carboxyaldehyde is a chemical compound with the molecular formula C9H6N2O3 . It has sparked interest in various fields of research due to its unique physical and chemical properties.
Chemical Reactions Analysis
The reactivity of 3-nitroindoles with electron-rich species has been studied. Exploiting the electrophilic reactivity of 3-nitroindole derivatives has recently been put at the heart of a wide range of new, albeit challenging, chemical reactions .Scientific Research Applications
Photolysis and Photorelease Efficiency
Research has shown that 1-acyl-7-nitroindolines, compounds related to 7-Nitroindole-3-carboxyaldehyde, are effective in the photorelease of carboxylic acids, particularly neuroactive amino acids. A study highlighted the role of substituents in enhancing photolysis efficiency. For example, a 4-methoxy substitution improved the efficiency significantly, indicating potential applications in neurochemistry and photochemistry (Papageorgiou & Corrie, 2000).
Neurobiology and Biological Experimentation
Another aspect of 7-Nitroindole-3-carboxyaldehyde's utility is in neurobiology. Specifically, derivatives like 1-acyl-7-nitroindolines have been used for the rapid photorelease of neuroactive amino acids such as L-glutamate, which are crucial in neuronal studies. This rapid release is effective in activating neuronal glutamate ion channels, suggesting a role in neuroscientific research and experimentation (Papageorgiou, Ogden, & Corrie, 2004).
Mechanistic Studies in Photorelease
Further studies have delved into the mechanisms of carboxylic acid photorelease from related compounds in solutions of varying water content. These findings provide a deeper understanding of the photoreactive properties of 7-Nitroindole derivatives, which is essential for their application in chemical and biological contexts (Morrison, Wan, Corrie, & Papageorgiou, 2002).
Synthesis and Structural Studies
Additionally, the synthesis of various derivatives, including 7-nitroindole nucleosides, has been explored. These compounds serve as photochemical precursors in the generation of important chemical lesions in DNA, indicating potential applications in biochemistry and molecular biology (Kotera et al., 2000).
properties
IUPAC Name |
7-nitro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-4-10-9-7(6)2-1-3-8(9)11(13)14/h1-5,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGKBVRTGVODMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376211 |
Source
|
Record name | 7-Nitroindole-3-carboxyaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroindole-3-carboxyaldehyde | |
CAS RN |
10553-14-7 |
Source
|
Record name | 7-Nitro-1H-indole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10553-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Nitroindole-3-carboxyaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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